3-Methylpiperidin-2-one chemical properties and structure
3-Methylpiperidin-2-one chemical properties and structure
An In-depth Technical Guide to 3-Methylpiperidin-2-one: Structure, Properties, and Synthetic Applications
Introduction
3-Methylpiperidin-2-one, a substituted δ-valerolactam, is a heterocyclic organic compound of significant interest to the pharmaceutical and fine chemical industries. As a chiral molecule, it serves as a valuable building block in the asymmetric synthesis of more complex molecular architectures. The piperidine ring is a highly privileged scaffold in medicinal chemistry, appearing in a wide array of clinically approved drugs due to its ability to confer favorable pharmacokinetic properties and engage with biological targets.[1][2] This guide provides a comprehensive overview of the chemical properties, stereochemistry, synthesis, and applications of 3-Methylpiperidin-2-one, tailored for researchers and professionals in drug development.
Chemical Structure and Stereochemistry
The fundamental structure of 3-Methylpiperidin-2-one consists of a six-membered aliphatic ring containing a nitrogen atom adjacent to a carbonyl group (a lactam), with a methyl substituent at the third carbon position relative to the nitrogen.
Caption: 2D Chemical Structure of 3-Methylpiperidin-2-one.
The presence of the methyl group at the C3 position introduces a chiral center, meaning 3-Methylpiperidin-2-one can exist as two non-superimposable mirror images, or enantiomers: (3R)-3-methylpiperidin-2-one and (3S)-3-methylpiperidin-2-one.[3] The stereochemistry of this chiral center is a critical determinant of biological activity in the final pharmaceutical product, making stereoselective synthesis a primary focus in its application.
Physicochemical Properties
The physical and chemical properties of 3-Methylpiperidin-2-one are summarized in the table below. These characteristics are fundamental for its handling, storage, and application in chemical synthesis.
| Property | Value | Source(s) |
| IUPAC Name | 3-methylpiperidin-2-one | [3] |
| CAS Number | 3768-43-2 | [3][4] |
| Molecular Formula | C₆H₁₁NO | [3][5] |
| Molecular Weight | 113.16 g/mol | [3][6] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 64-65 °C | [4] |
| Boiling Point | 254 °C at 760 mmHg (est.); 211.9°C (rough est.) | [4][6] |
| Density | 0.951 g/cm³ (est.); 1.0223 (rough est.) | [4][6] |
| Topological Polar Surface Area | 29.1 Ų | [3] |
| pKa | 16.40 (Predicted) | [4] |
| XLogP3-AA | 0.5 | [3] |
| Storage Temperature | Room temperature, sealed in dry conditions | [4][6] |
Asymmetric Synthesis Protocol
The stereocontrolled synthesis of 3-Methylpiperidin-2-one is crucial for its use in pharmaceutical development. One effective method involves the diastereoselective alkylation of a chiral N-substituted piperidin-2-one. The following protocol is adapted from a reported asymmetric synthesis, which leverages the commercially available chiral auxiliary, D-phenylglycinol.[7]
Rationale for Experimental Choices
-
Chiral Auxiliary (D-phenylglycinol): This molecule is used to introduce chirality into the starting material. Its rigid structure and specific stereochemistry direct the incoming methyl group to a particular face of the molecule, thereby controlling the stereochemical outcome of the reaction.
-
Strong Base (s-BuLi): A strong, non-nucleophilic base like sec-Butyllithium (s-BuLi) is required to deprotonate the α-carbon (C3) of the piperidinone ring, forming a chiral enolate. The choice of base and the number of equivalents are critical for achieving high diastereoselectivity.[7]
-
Alkylating Agent (Methyl Iodide): Methyl iodide serves as the electrophile, providing the methyl group that is added to the nucleophilic enolate.
Visualized Synthetic Workflow
Caption: Workflow for the asymmetric synthesis of a 3-methylpiperidin-2-one derivative.
Step-by-Step Methodology
This protocol describes the methylation of the chiral intermediate (R)-1-(2-hydroxy-1-phenylethyl)piperidin-2-one.
-
Preparation: A solution of (R)-1-(2-hydroxy-1-phenylethyl)piperidin-2-one (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert argon atmosphere.
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Deprotonation: sec-Butyllithium (s-BuLi, 2.5 eq) is added dropwise to the stirred solution. The causality here is critical: the first equivalent deprotonates the hydroxyl group, the second deprotonates the N-H proton of the amide if it were present (in this case, it's the α-carbon), and an excess ensures complete formation of the desired enolate. The solution is stirred at this temperature for 1 hour.[7]
-
Alkylation: Methyl iodide (CH₃I, 2.0 eq) is added dropwise to the reaction mixture. The flask is maintained at -78 °C and stirred for an additional 4 hours.
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted three times with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to yield the desired (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one.[7]
-
Characterization: The final product's purity and stereochemistry are confirmed using chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The reported yield for this specific, highly diastereoselective process is 91%.[7]
Chemical Reactivity and Applications
The chemical reactivity of 3-Methylpiperidin-2-one is primarily dictated by the lactam functional group. The amide bond within the ring can undergo hydrolysis under acidic or basic conditions to yield the corresponding amino acid, 3-amino-4-methylpentanoic acid. The carbonyl group can be reduced, and the nitrogen atom can be further functionalized.
Its primary application is as a versatile intermediate in the synthesis of pharmaceuticals.[6] The piperidine core is a common feature in drugs targeting a wide range of conditions, from central nervous system disorders to cancer.[2][8] For instance, the related 3-amino-5-methylpiperidine moiety is a key component of the antibiotic Nemonoxacin, highlighting the therapeutic importance of this substituted heterocyclic scaffold.[9] The presence of the methyl group provides a point of steric and electronic differentiation, which can be crucial for fine-tuning the binding affinity and selectivity of a drug candidate for its biological target.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-Methylpiperidin-2-one is associated with several hazards.
-
Hazards: It is harmful if swallowed, harmful in contact with skin, and harmful if inhaled. It also causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Prolonged or repeated exposure may cause damage to organs.[10]
-
Precautions: When handling this compound, appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.[10]
-
Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature.[4][6]
Conclusion
3-Methylpiperidin-2-one is a foundational chiral building block with significant utility in modern medicinal chemistry. Its defined stereochemistry, coupled with the versatile reactivity of the lactam ring, makes it an indispensable intermediate for the synthesis of complex, biologically active molecules. A thorough understanding of its properties, reactivity, and stereoselective synthesis protocols is essential for researchers and scientists aiming to leverage this scaffold in the development of next-generation therapeutics.
References
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Chen, S. F., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5135. Available at: [Link]
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